2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is an organic compound with the molecular formula C15H15ClN2O3 It is a derivative of benzamide and contains both chloro and nitro functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the process may require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-chloro-N-[4-(dimethylamino)phenyl]-5-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro and chloro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(dimethylamino)phenyl]benzamide
- 2-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide
- 2-chloro-N-[4-(dimethylamino)phenyl]-4-nitrobenzamide
Uniqueness
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)11-5-3-10(4-6-11)17-15(20)13-9-12(19(21)22)7-8-14(13)16/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOTVVEGUEDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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